molecular formula C15H25NO6 B15125030 3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate

3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate

Cat. No.: B15125030
M. Wt: 315.36 g/mol
InChI Key: DGZNMZANSOFJFJ-UHFFFAOYSA-N
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Description

3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.36 g/mol. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

    Starting Material: Piperidine derivative

    Reagent: tert-Butyl dicarbonate (Boc2O)

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Room temperature, under nitrogen atmosphere

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield . The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether, reflux

    Substitution: Nucleophiles such as amines or alkyl halides, in the presence of a base like sodium hydride, under anhydrous conditions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule . This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions . The compound’s piperidine ring can engage in hydrogen bonding and hydrophobic interactions, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.

    Ethyl 1-Boc-3-piperidinecarboxylate: Similar in structure but with different ester groups, used in similar applications.

    1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: A closely related compound with an additional oxo group, used in pharmaceutical research.

Uniqueness

3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate is unique due to its specific combination of Boc protection and ester functionalities, which provide a balance of stability and reactivity. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Properties

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

1-O-tert-butyl 3-O'-ethyl 3-O-methyl piperidine-1,3,3-tricarboxylate

InChI

InChI=1S/C15H25NO6/c1-6-21-12(18)15(11(17)20-5)8-7-9-16(10-15)13(19)22-14(2,3)4/h6-10H2,1-5H3

InChI Key

DGZNMZANSOFJFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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